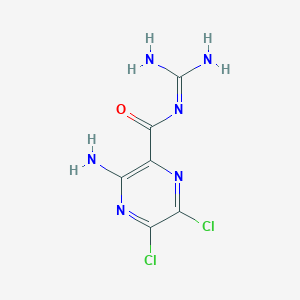

5,6-Dicl-amiloride

Overview

Description

5,6-Dicl-amiloride is a derivative of Amiloride . Amiloride is a medication typically used with other medications to treat high blood pressure or swelling due to heart failure or cirrhosis of the liver . It is classified as a potassium-sparing diuretic . Amiloride is often used together with another diuretic, such as a thiazide or loop diuretic .

Synthesis Analysis

The synthesis of Amiloride was achieved by Bickling and colleagues who observed that certain non-steroidal acylguanidine derivatives displayed both natriuretic and antikaliuretic properties . This led to the synthesis of Amiloride . Amiloride hydrochloride (3,5-diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide) is a synthetic pyrazine derivative .

Molecular Structure Analysis

The molecular formula of Amiloride is C6H8ClN7O . Its average mass is 229.627 Da and its monoisotopic mass is 229.047882 Da .

Chemical Reactions Analysis

Amiloride has been tested in vitro as an adjunct to the anticancer drug imatinib, which appeared to show a synergistic effect . Modified versions of amiloride, known as 5’-(N,N-dimethyl)-amiloride (DMA), 5-N-ethyl-N-isopropyl amiloride (EIPA), and 5-(N,N-hexamethylene)-amiloride (HMA), are being studied for the treatment of leukemia .

Physical And Chemical Properties Analysis

Amiloride is a pyrazine carbonyl-quanidine derivative . Its molecular weight is 229.65 for Amiloride and 302.12 for the chlorhydrate salt .

Scientific Research Applications

Renal Physiology : Amiloride and its analogs, including 5,6-Dichloroamiloride, play a significant role in renal physiology. They are potent inhibitors of the Na+/H+ antiporter, which is crucial in bicarbonate absorption in the kidney. This has implications for understanding kidney function and treating related disorders (Preisig et al., 1987).

Taste Perception : Research indicates that amiloride and its derivatives affect taste perception, particularly the taste intensity of sodium and lithium salts, as well as a variety of sweeteners. This suggests a role for these compounds in modifying taste experiences, which could have implications for dietary habits and disorders related to taste perception (Schiffman et al., 1983).

Cancer Treatment : Certain derivatives of amiloride have shown potential in inducing programmed necrotic death of cancer cells, suggesting a possible application in cancer therapy. Studies have found that specific amiloride derivatives can trigger caspase-independent cytotoxic cell death in cancer cells (Leon et al., 2013).

Pharmacokinetics and Drug Development : Systematic evaluations of structure-property relationships and pharmacokinetics in amiloride derivatives have been conducted. This research is essential for understanding the drug's behavior in the body and for developing more effective drugs based on the amiloride structure (Buckley et al., 2021).

Thermosensitivity and Intracellular pH : Amiloride affects intracellular pH and thermosensitivity, which has implications for understanding cellular responses to temperature and pH changes. This can be particularly relevant in the context of tumor cell behavior and response to therapies (Kim et al., 1991).

Safety And Hazards

Amiloride is toxic if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product . In case of ingestion, it is advised to immediately call a POISON CENTER or doctor/physician and rinse mouth . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Emerging experimental evidence suggests the possibility that systemic or central ENaC inhibition or both may be an alternative to the treatment of hypertension and cardiovascular disease states . Clinical trials to evaluate further the potential beneficial cardiovascular effects of ENaC blockade are needed .

properties

IUPAC Name |

3-amino-5,6-dichloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N6O/c7-2-3(8)13-4(9)1(12-2)5(15)14-6(10)11/h(H2,9,13)(H4,10,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZJOSVTIIQLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997927 | |

| Record name | 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dicl-amiloride | |

CAS RN |

76599-75-2 | |

| Record name | 5,6-Dichloroamiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076599752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

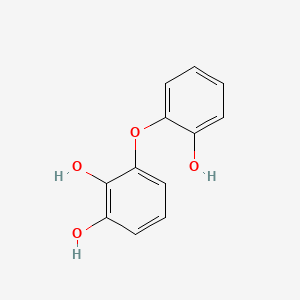

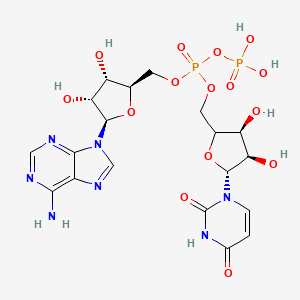

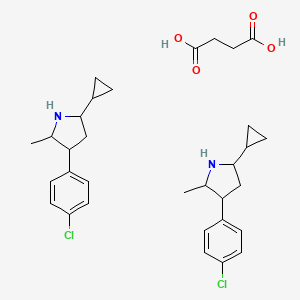

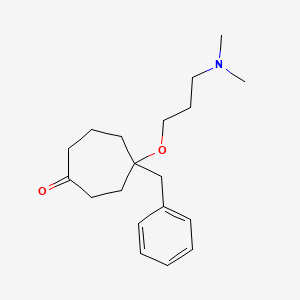

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Methoxyphenyl)pentan-3-yl]pyridine](/img/structure/B1199483.png)